molecular formula C19H26F2N2O2 B7010272 N-[2-(2,5-difluorophenyl)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide

N-[2-(2,5-difluorophenyl)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide

Cat. No.: B7010272
M. Wt: 352.4 g/mol
InChI Key: YMJDPFZXHVPIAX-UHFFFAOYSA-N
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Description

N-[2-(2,5-difluorophenyl)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, an oxane group, and a difluorophenyl moiety

Properties

IUPAC Name

N-[2-(2,5-difluorophenyl)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N2O2/c20-16-6-7-17(21)14(12-16)8-9-22-19(24)23-10-3-4-15(13-23)18-5-1-2-11-25-18/h6-7,12,15,18H,1-5,8-11,13H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJDPFZXHVPIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2CCCN(C2)C(=O)NCCC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-difluorophenyl)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of the Oxane Group: This step often involves the use of epoxides or other cyclic ethers under acidic or basic conditions.

    Attachment of the Difluorophenyl Moiety: This is usually done via a nucleophilic substitution reaction, where a difluorobenzene derivative reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-difluorophenyl)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2,5-difluorophenyl)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of N-[2-(2,5-difluorophenyl)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,5-difluorophenyl)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide: shares similarities with other piperidine derivatives and compounds containing oxane groups.

    Difluorophenyl Derivatives: Compounds with similar difluorophenyl groups may exhibit comparable reactivity and properties.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties

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